3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
Overview
Description
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound with the molecular formula C14H10F5NO2S It is a member of the benzo[c]isoxazole family, characterized by the presence of a methoxyphenyl group and a pentafluorosulfanyl group attached to the benzo[c]isoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]isoxazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent or a catalyst.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzo[c]isoxazole core with a methoxyphenyl group, often using a coupling reaction with a methoxyphenyl halide.
Introduction of the pentafluorosulfanyl group: This step involves the substitution of a hydrogen atom on the benzo[c]isoxazole core with a pentafluorosulfanyl group, typically using a pentafluorosulfanyl reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The methoxyphenyl and pentafluorosulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents for substitution reactions include halides, organometallic reagents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound can be explored for its potential medicinal properties, such as its ability to interact with specific molecular targets and pathways.
Industry: The compound can be used in industrial applications, such as the development of new materials and the optimization of chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole: A similar compound with a different position of the pentafluorosulfanyl group.
3-(3-Methoxyphenyl)-5-(trifluoromethyl)benzo[c]isoxazole: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.
3-(3-Methoxyphenyl)-5-(methylsulfonyl)benzo[c]isoxazole: A similar compound with a methylsulfonyl group instead of a pentafluorosulfanyl group.
Uniqueness
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is unique due to the presence of both the methoxyphenyl and pentafluorosulfanyl groups, which confer distinct chemical and physical properties. These structural features may influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
pentafluoro-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO2S/c1-21-10-4-2-3-9(7-10)14-12-8-11(23(15,16,17,18)19)5-6-13(12)20-22-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFSXRJVAEPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154195 | |
Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]sulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-04-0 | |
Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]sulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]sulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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